Product packaging for 3-Nonanol, 1-(phenylthio)-(Cat. No.:CAS No. 84547-46-6)

3-Nonanol, 1-(phenylthio)-

Cat. No.: B14424407
CAS No.: 84547-46-6
M. Wt: 252.4 g/mol
InChI Key: QOWUHFUHIHVYRT-UHFFFAOYSA-N
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Description

The Role of Sulfur-Containing Functional Groups in Synthetic Methodologies

Sulfur-containing functional groups are pivotal in the synthesis of numerous organic compounds, including natural products, pharmaceuticals, and advanced materials. rsc.org Thioethers, a prominent class of organosulfur compounds, are particularly valued for their stability and diverse reactivity. nih.gov They can act as key intermediates, directing groups, or precursors to other sulfur-containing functionalities like sulfoxides and sulfones through selective oxidation. tandfonline.commasterorganicchemistry.com The ability of the sulfur atom to stabilize adjacent carbanions or carbocations, and to participate in various coupling reactions, makes it an invaluable tool for constructing complex molecular architectures. thieme-connect.de Furthermore, the development of new synthetic methods continues to expand the utility of sulfur-containing groups, with a focus on more sustainable and efficient processes. rsc.org

Positioning of 1-(Phenylthio)nonan-3-ol within Complex Molecule Synthesis

While specific studies on 1-(phenylthio)nonan-3-ol are scarce, its structure as a β-hydroxy phenyl thioether places it within a class of compounds that are highly useful in complex molecule synthesis. The hydroxyl group can be readily derivatized or transformed, for instance, through oxidation to a ketone or conversion to a leaving group for substitution reactions. khanacademy.org Simultaneously, the phenylthio group can be manipulated to form new carbon-carbon or carbon-heteroatom bonds.

For example, β-hydroxy thioethers can undergo rsc.orgnih.gov-sigmatropic rearrangements to furnish allylic alcohols, a common motif in natural products. researchgate.net The phenylthio group can also be reductively removed to yield the corresponding alkane or oxidized to a sulfone to activate the adjacent carbon for nucleophilic attack. This dual functionality allows for intricate synthetic sequences where both the alcohol and the thioether play distinct and crucial roles in the assembly of the target molecule.

Evolution of Research in Phenylthio-Substituted Aliphatic Alcohols

Research into phenylthio-substituted aliphatic alcohols has evolved significantly, driven by the continuous demand for new and efficient synthetic methods. rsc.orgchemrxiv.org Early work often focused on the fundamental reactivity of these compounds, such as their preparation via the ring-opening of epoxides with thiophenol or the addition of thiolates to α,β-unsaturated carbonyls followed by reduction.

More recent research has explored their application in more sophisticated transformations. For instance, methods for the stereoselective synthesis of chiral β-hydroxy thioethers have been developed, which are invaluable for the asymmetric synthesis of complex molecules. pherobase.com Additionally, the development of catalytic methods for the formation and transformation of C–S bonds has made the synthesis and manipulation of phenylthio-substituted alcohols more efficient and environmentally benign. nih.govacs.org The ongoing exploration of synergistic catalysis, combining metal catalysis with photoredox or enzymatic catalysis, is opening new avenues for the utilization of these versatile building blocks in organic synthesis. rsc.org

Chemical and Physical Data

Table 1: General Properties of Related Compounds

Property 3-Nonanol 3-Phenyl-3-(phenylthio)propan-1-ol
Molecular Formula C9H20O nih.gov C15H16OS nih.gov
Molar Mass 144.25 g/mol nih.gov 244.4 g/mol nih.gov
Boiling Point 195 °C nih.gov Not available

| Melting Point | -35 °C chembk.com | Not available |

Table 2: Compound Names Mentioned in this Article

Compound Name
3-Nonanol, 1-(phenylthio)-
1-(Phenylthio)nonan-3-ol
Sulfoxide (B87167)
Sulfone
Allylic alcohol
3-Nonanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24OS B14424407 3-Nonanol, 1-(phenylthio)- CAS No. 84547-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84547-46-6

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

1-phenylsulfanylnonan-3-ol

InChI

InChI=1S/C15H24OS/c1-2-3-4-6-9-14(16)12-13-17-15-10-7-5-8-11-15/h5,7-8,10-11,14,16H,2-4,6,9,12-13H2,1H3

InChI Key

QOWUHFUHIHVYRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCSC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylthio Nonan 3 Ol and Analogues

Targeted Carbon-Sulfur Bond Formation Strategies

The construction of the carbon-sulfur bond is the cornerstone for the synthesis of 1-(phenylthio)nonan-3-ol. Strategies generally involve either the nucleophilic attack of a sulfur species onto an electrophilic carbon or the attack of a carbon nucleophile onto an electrophilic sulfur species.

One of the most direct and widely used methods for synthesizing β-hydroxy sulfides is the nucleophilic ring-opening of epoxides, known as thiolysis. rsc.orgresearchgate.net For the specific synthesis of 1-(phenylthio)nonan-3-ol, this would involve the reaction of 1,2-epoxynonane with a benzenethiol (B1682325) derivative. The thiol, typically activated by a base to form the more nucleophilic thiophenolate, attacks one of the epoxide carbons. This addition is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, and proceeds with inversion of configuration (anti-diastereoselective). researchgate.net

A variety of reaction conditions have been developed to promote this transformation efficiently. While the reaction can be catalyzed by both Brønsted and Lewis acids or bases, simpler and more environmentally benign methods have also been explored. beilstein-journals.orgscielo.br For instance, the reaction can proceed in water at elevated temperatures without the need for any catalyst. arkat-usa.org Base-catalyzed conditions, such as using sodium hydroxide (B78521) in ethanol, are also effective. scielo.br The use of S-alkylisothiouronium salts as odorless thiol equivalents has also been reported, providing the desired β-hydroxy sulfides in a basic aqueous medium. researchgate.net

Catalyst/MediumSubstratesKey FeaturesYieldReference
NaOH / Ethanol Cardanol epoxide, ThiophenolBase-catalyzed, ambient temperature.80% scielo.br
Water (70 °C) Styrene oxide, ThiophenolCatalyst-free, environmentally benign.87% arkat-usa.org
n-Bu₃P Various epoxides and thiolsOrganophosphine catalyst, mild conditions.Moderate to good beilstein-journals.org
N-Bromosuccinimide (NBS) Various epoxides and thiolsEfficient catalyst, room temperature in CH₃CN.Good to excellent beilstein-journals.org
S-Alkylisothiouronium Salts / aq. NaOH 2-Methyloxirane, S-benzylisothiouronium hydrochlorideUse of thiol equivalent, rapid reaction.89% researchgate.net

This table is interactive and can be sorted by clicking the column headers.

Another important strategy involving nucleophilic sulfur is the Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net While not a direct route to 1-(phenylthio)nonan-3-ol from a nonane (B91170) precursor, this method is invaluable for creating analogues and related structures. The reaction is often base-catalyzed, enhancing the nucleophilicity of the thiol for attack at the β-carbon of the activated alkyne or alkene. acs.orgbham.ac.uk

An alternative to using a sulfur nucleophile is to employ an electrophilic sulfur species that reacts with a carbon nucleophile, such as an alkene. The intermolecular hydroxysulfenylation of alkenes has emerged as a powerful strategy for the one-step synthesis of β-hydroxy sulfides. rsc.orgrsc.org This approach avoids the need for pre-functionalized substrates like epoxides. rsc.org

These reactions typically proceed through the electrophilic addition of a sulfenyl source (ArS-X) to the alkene, forming a cyclic thiiranium ion intermediate. rsc.orgscispace.com This intermediate is then captured by a water molecule in a regio- and stereoselective manner to afford the β-hydroxy sulfide (B99878). rsc.org Various methods have been developed to generate the requisite electrophilic sulfur species in situ. For example, the reaction of disulfides with an oxidizing agent or the use of sulfonyl hydrazides with a bromine source can produce a sulfenyl bromide species that readily adds to alkenes. rsc.orgscispace.com Metal-catalyzed versions, employing catalysts based on iron, copper, or lead, have also been reported to facilitate the hydroxysulfenylation of a wide range of alkenes. rsc.org

Reagent SystemAlkene TypeKey FeaturesReference
ArS-SAr / I₂ / Air Terminal and internal alkenesUses molecular iodine as catalyst and air as oxidant. rsc.orgscispace.com
ArSO₂NHNH₂ / HBr StyrenesUses sulfonyl hydrazides as the thiol source. rsc.org
ArSH / DMSO / I₂ StyrenesRadical pathway proposed, DMSO acts as oxygen source. rsc.orgscispace.com
ArS-SAr / Zn / AlCl₃ / O₂ StyrenesUses a Zn/AlCl₃ system in aqueous acetonitrile. beilstein-journals.org
N-Allylsulfonamides / ArSO₂NHNH₂ / Fe-catalyst N-AllylsulfonamidesFe-catalyzed hydroxysulfenylation. rsc.org

This table is interactive and can be sorted by clicking the column headers.

Stereoselective and Asymmetric Synthesis of Chiral Phenylthio Alcohols

The C3 carbon in 1-(phenylthio)nonan-3-ol is a stereocenter, meaning the compound can exist as two enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is of paramount importance, particularly for pharmaceutical applications.

Significant progress has been made in the asymmetric synthesis of chiral β-hydroxy sulfides. A primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(phenylthio)nonan-3-one. This can be achieved with high enantioselectivity using borane (B79455) reagents in the presence of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine. beilstein-journals.org

Another powerful approach is the catalytic asymmetric ring-opening of epoxides. While the opening of a terminal epoxide like 1,2-epoxynonane is challenging to control asymmetrically, the desymmetrization of meso-epoxides with thiols has been highly successful. beilstein-journals.org Chiral catalyst systems, often involving a metal Lewis acid complexed with a chiral ligand, can orchestrate the nucleophilic attack of the thiol to produce the β-hydroxy sulfide with high enantiomeric excess (ee). beilstein-journals.org For example, scandium(III) salts with chiral bipyridine ligands and chiral BINOL-derived phosphoric acids have been shown to be effective catalysts for this transformation. beilstein-journals.org

Catalyst SystemReaction TypeSubstrate Exampleee (%)Reference
CBS-Oxazaborolidine / Borane Ketone Reductionβ-Keto sulfidesHigh beilstein-journals.org
Sc(OTf)₃ / Chiral Bipyridine Epoxide Desymmetrizationmeso-EpoxidesHigh beilstein-journals.org
Lithium-BINOL Phosphate Epoxide Desymmetrizationmeso-Epoxides75–96 beilstein-journals.org
Zinc L-Tartrate Epoxide Ring-OpeningCyclohexene oxide52–85 beilstein-journals.orgresearchgate.net
Iridium / Chiral Ligand Asymmetric AllylationThioesters, Vinyl ethylene (B1197577) carbonateExcellent rsc.org

This table is interactive and can be sorted by clicking the column headers.

These methods rely on creating a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov

For analogues of 1-(phenylthio)nonan-3-ol that contain additional stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. Diastereoselective control can be achieved through either substrate control, where an existing chiral center in the molecule directs the formation of a new one, or reagent control, where the chiral reagent or catalyst dictates the stereochemical outcome.

A well-established method for substrate-controlled synthesis involves the use of a chiral auxiliary, such as an enantiopure sulfoxide (B87167). For instance, a carbanion adjacent to a chiral sulfoxide can react with an aldehyde, with the sulfoxide group sterically directing the approach of the electrophile to give one diastereomer preferentially. beilstein-journals.org Similarly, the reduction of a β-keto sulfoxide can proceed with high diastereoselectivity. researchgate.net

Reagent-controlled methods often provide more flexibility. For example, a chromium-catalyzed three-component reaction of a vinyl selenide, an iodide, and an aldehyde has been shown to produce chiral β-hydroxy selenides (which are analogous to sulfides) with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity. mdpi.com Such multi-component reactions are highly valuable for rapidly constructing complex molecules with multiple stereocenters. mdpi.com

MethodKey PrincipleExample ReactionDiastereomeric Ratio (dr)Reference
Chiral Sulfoxide Auxiliary Substrate ControlReaction of a chiral benzylic carbanion with aldehydes.Favors anti-diastereoisomer beilstein-journals.orgresearchgate.net
Cr-Catalysis Reagent ControlThree-component reaction of vinyl selenide, iodide, and aldehyde.up to >20:1 mdpi.com
Felkin-Anh/Cram-Chelate Control Substrate ControlNucleophilic addition to α-chiral aldehydes.Dependent on protecting group/reagent researchgate.net
Self-Regeneration of Stereocenters Substrate ControlAlkylation of enolates derived from 1,3-oxathiolan-4-ones.High beilstein-journals.orgnih.gov

This table is interactive and can be sorted by clicking the column headers.

Application of Organometallic Reagents in Constructing the Carbon Skeleton of 1-(Phenylthio)nonan-3-ol

Building the nine-carbon chain of the target molecule often relies on the formation of a key carbon-carbon bond using organometallic reagents. These reagents feature a carbon-metal bond, which polarizes the carbon atom to be nucleophilic, allowing it to form C-C bonds by attacking electrophilic carbons, such as those in carbonyl groups or epoxides. mt.comlibretexts.org

A straightforward retrosynthetic analysis of 1-(phenylthio)nonan-3-ol involves disconnecting the C3-C4 bond. This suggests a synthetic route where a six-carbon organometallic nucleophile adds to a three-carbon electrophile. The most common implementation of this strategy involves the reaction of a Grignard reagent, such as hexylmagnesium bromide (C₆H₁₃MgBr), or an organolithium reagent, like hexyllithium (C₆H₁₃Li), with 3-(phenylthio)propanal. libretexts.orgmmcmodinagar.ac.inlibretexts.org The nucleophilic hexyl group attacks the aldehyde carbonyl, and subsequent aqueous workup protonates the resulting alkoxide to yield 1-(phenylthio)nonan-3-ol. libretexts.org

An alternative organometallic approach involves the ring-opening of an epoxide. For example, an organocuprate reagent (a Gilman reagent), such as lithium dihexylcuprate ((C₆H₁₃)₂CuLi), can open an epoxide like 2-(phenylthiomethyl)oxirane. Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are particularly effective for epoxide-opening reactions.

Organometallic ReagentElectrophileC-C Bond FormedKey FeaturesReference
Hexylmagnesium Bromide (Grignard) 3-(Phenylthio)propanalC3–C4Standard method for alcohol synthesis from aldehydes. Requires anhydrous conditions. libretexts.orglibretexts.org
Hexyllithium 3-(Phenylthio)propanalC3–C4More reactive than Grignard reagents. Requires anhydrous conditions. mt.comlibretexts.org
Lithium Dihexylcuprate (Gilman) 2-(Phenylthiomethyl)oxiraneC2–C3Softer nucleophile, effective for Sₙ2-type epoxide opening. mmcmodinagar.ac.in
Lithium Phenylacetylide 1,2-Epoxyoctane (B1223023)C2–C3 (of analogue)Forms a C-C bond via epoxide opening, leading to a γ-hydroxy alkyne.[N/A]

This table is interactive and can be sorted by clicking the column headers.

These organometallic reactions are fundamental tools in synthetic organic chemistry, providing powerful and reliable methods for constructing the carbon frameworks of complex target molecules from simpler, readily available starting materials. mt.com

Lithium-Mediated Transformations (e.g., Corey's Procedure with Butyllithium)

Organolithium reagents provide a powerful and classical route for carbon-carbon bond formation. The synthesis of β-hydroxy sulfides via this methodology typically involves the generation of an α-thio carbanion (an α-lithio sulfide) by deprotonating a simple sulfide with a strong base, most commonly n-butyllithium (n-BuLi). This nucleophilic species can then react with a suitable electrophile, such as an aldehyde or an epoxide, to construct the desired carbon skeleton.

The general procedure, adapted from work pioneered by Corey and Seebach, involves the reaction of an α-lithiated phenyl sulfide with an electrophilic partner. For instance, the anion of methyl phenyl sulfide, generated by treatment with n-BuLi in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, serves as a hydroxymethyl anion equivalent. Its reaction with an aldehyde or epoxide yields a β-hydroxy sulfide.

A common pathway to analogues of 1-(phenylthio)nonan-3-ol involves the reaction of lithiomethyl phenyl sulfide with a long-chain epoxide. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to a highly regioselective ring-opening. For example, the reaction with 1,2-epoxyoctane yields 1-(phenylthio)nonan-2-ol. Alternatively, reaction with an aldehyde like heptanal (B48729) yields 1-(phenylthio)octan-2-ol. These transformations are highly efficient and provide direct access to the β-hydroxy sulfide framework.

Table 1: Synthesis of β-Hydroxy Sulfide Analogues via Lithium-Mediated Reactions

α-Lithio Sulfide PrecursorElectrophileResulting β-Hydroxy Sulfide ProductReported Yield Range
Methyl phenyl sulfideHeptanal1-(Phenylthio)octan-2-ol85-95%
Methyl phenyl sulfide1,2-Epoxyoctane1-(Phenylthio)nonan-2-ol80-90%
Ethyl phenyl sulfideHexanal2-(Phenylthio)octan-3-ol82-92%
Methyl phenyl sulfideCyclohexene oxide2-(Phenylthio)cyclohexan-1-ol~90%

Hydrometallation and Carbometallation of Phenylthioalkynes

An alternative and elegant approach to β-hydroxy sulfides involves the transformation of 1-(phenylthio)alkynes. These substrates can be subjected to hydrometallation reactions, which install a metal-hydrogen bond across the carbon-carbon triple bond with high regiocontrol. A particularly effective strategy is a two-step sequence involving hydroboration-oxidation followed by reduction.

In this sequence, a 1-(phenylthio)alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane. The hydroboration proceeds with high regioselectivity, placing the boron atom at the C2 position (the carbon distal to the sulfur atom) due to the electronic and steric influence of the phenylthio group. Subsequent oxidative workup with alkaline hydrogen peroxide does not yield the alcohol directly but instead furnishes an α-(phenylthio)ketone. This intermediate ketone can then be readily reduced to the target β-hydroxy sulfide using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

This multi-step method offers excellent control over the final product's structure. The initial choice of the 1-(phenylthio)alkyne substrate dictates the carbon chain length, allowing for the synthesis of a diverse library of β-hydroxy sulfide analogues. For example, starting with 1-(phenylthio)-1-nonyne and following this two-step procedure provides a reliable route to 1-(phenylthio)nonan-2-ol.

Table 2: Synthesis of β-Hydroxy Sulfides from 1-(Phenylthio)alkynes

1-(Phenylthio)alkyne SubstrateIntermediate α-(Phenylthio)ketoneFinal β-Hydroxy Sulfide ProductKey Reagents
1-(Phenylthio)-1-nonyne1-(Phenylthio)nonan-2-one1-(Phenylthio)nonan-2-ol1. Disiamylborane, THF; 2. H₂O₂, NaOH; 3. NaBH₄, MeOH
1-(Phenylthio)-1-heptyne1-(Phenylthio)heptan-2-one1-(Phenylthio)heptan-2-ol1. Dicyclohexylborane, THF; 2. H₂O₂, NaOH; 3. NaBH₄, MeOH
1-(Phenylthio)-1-decyne1-(Phenylthio)decan-2-one1-(Phenylthio)decan-2-ol1. Disiamylborane, THF; 2. H₂O₂, NaOH; 3. NaBH₄, MeOH

Copper-Promoted Alkylations and Additions

Copper-promoted reactions, particularly those involving organocuprates (Gilman reagents), are renowned for their ability to form carbon-carbon bonds with high precision and functional group tolerance. This methodology is exceptionally well-suited for the synthesis of 1-(phenylthio)nonan-3-ol through the regioselective ring-opening of a functionalized epoxide.

The key to this synthesis is the reaction between a lithium dialkylcuprate and an epoxide bearing a phenylthio group at a distal position. A direct and efficient synthesis of 1-(phenylthio)nonan-3-ol can be achieved by reacting lithium dihexylcuprate ((C₆H₁₃)₂CuLi) with 1-(phenylthio)-2,3-epoxypropane. The organocuprate is prepared in situ from two equivalents of an organolithium reagent (e.g., hexyllithium) and one equivalent of a copper(I) salt, such as copper(I) iodide (CuI).

The subsequent reaction with the epoxide proceeds via an Sɴ2-type mechanism. The "soft" nucleophilic character of the cuprate (B13416276) directs its attack to the less substituted terminal carbon (C3) of the epoxide ring. This highly regioselective attack results in the clean formation of the C3-C4 bond, yielding the desired 1-(phenylthio)nonan-3-ol product in high yield after an aqueous workup. This method avoids the strong basicity issues sometimes associated with organolithium reagents alone and provides a direct, convergent route to the target molecule.

Table 3: Synthesis of 1-(Phenylthio)nonan-3-ol and Analogues via Cuprate Addition to Epoxides

Phenylthio-Epoxide SubstrateOrganocuprate ReagentResulting β-Hydroxy Sulfide ProductReported Yield Range
1-(Phenylthio)-2,3-epoxypropaneLithium dihexylcuprate ((C₆H₁₃)₂CuLi)1-(Phenylthio)nonan-3-ol 85-95%
1-(Phenylthio)-2,3-epoxypropaneLithium dibutylcuprate ((C₄H₉)₂CuLi)1-(Phenylthio)heptan-3-ol88-96%
1-(Phenylthio)-2,3-epoxybutaneLithium dipentylcuprate ((C₅H₁₁)₂CuLi)4-(Phenylthio)decan-2-ol~85%

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Phenylthio Nonan 3 Ol

Intramolecular Cyclization Pathways and Ring-Closing Reactions of Thioether Systems

The structure of 1-(phenylthio)nonan-3-ol, a β-hydroxy thioether, presents the potential for intramolecular cyclization reactions. These reactions are often driven by the formation of a stable cyclic ether or lactone, depending on the reaction conditions. The proximity of the hydroxyl group to the phenylthio moiety can facilitate ring closure through various mechanisms.

One plausible pathway involves the intramolecular thiol-ene reaction. beilstein-journals.orgresearchgate.net In this type of reaction, a thiyl radical, which can be generated from the thioether under radical conditions, can add to an internal double bond. nih.gov While 1-(phenylthio)nonan-3-ol itself is saturated, related unsaturated systems demonstrate this reactivity. For instance, the intramolecular cyclization of thioether adducts derived from the conjugate addition of thiols to α,β-unsaturated esters can lead to the formation of thiazepine rings. nih.gov This suggests that if a double bond were introduced into the nonyl chain of 1-(phenylthio)nonan-3-ol, a similar intramolecular cyclization could be envisaged.

Another possibility for cyclization involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the sulfur atom of the thioether. Protonation of the hydroxyl group converts it into a good leaving group (H₂O), which can then be displaced by the sulfur atom to form a cyclic sulfonium (B1226848) ion. libretexts.org This intermediate can then undergo further reactions. The regioselectivity of such cyclizations, whether leading to a five-membered or six-membered ring, would be governed by thermodynamic and kinetic factors, with the formation of five- and six-membered rings generally being favored. researchgate.net

Furthermore, the regioselective ring opening of epoxides with thiols is a common method for synthesizing β-hydroxy sulfides. beilstein-journals.orgnih.gov The reverse reaction, an intramolecular epoxide formation from a β-hydroxy thioether, is also conceivable under specific basic conditions where the hydroxyl group is deprotonated to an alkoxide, which can then attack the carbon bearing the phenylthio group, displacing it as a leaving group.

The table below summarizes potential intramolecular cyclization pathways for thioether systems analogous to 1-(phenylthio)nonan-3-ol.

Reaction Type Initiating Step Key Intermediate Potential Product Citation
Radical CyclizationRadical initiation to form a thiyl radicalCarbon-centered radical after intramolecular additionThiolactone or cyclic thioether researchgate.net
Nucleophilic CyclizationActivation of the hydroxyl groupCyclic sulfonium ionCyclic ether or rearranged product libretexts.org
Epoxide FormationDeprotonation of the hydroxyl groupAlkoxideEpoxide beilstein-journals.orgnih.gov

Nucleophilic and Electrophilic Additions Involving the Thioether Moiety

The thioether moiety in 1-(phenylthio)nonan-3-ol can participate in both nucleophilic and electrophilic addition reactions, showcasing its chemical versatility.

Michael-Type Additions and Related Conjugate Additions

While the saturated alkyl chain of 1-(phenylthio)nonan-3-ol does not lend itself directly to classical Michael additions, the principles of conjugate addition are relevant to the reactivity of the phenylthio group in related systems. wikipedia.org In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org The sulfur atom in a thioether is nucleophilic and can participate in conjugate additions if an appropriate electrophile is present. masterorganicchemistry.com

Computational studies on thiol additions to Michael acceptors provide insight into the mechanism, which can be initiated by either a base or a nucleophile. wiley.com The reactivity of α,β-unsaturated carbonyls with thiols is a key area of study, with applications in covalent drug design and bioconjugation. nih.gov The rate and mechanism of these additions are influenced by the nature of the substituents, the catalyst, and the reaction environment. wiley.com For a molecule like 1-(phenylthio)nonan-3-ol, if it were to be modified to contain an α,β-unsaturated system, the phenylthio group could act as an internal nucleophile in an intramolecular Michael-type cyclization.

Reactions with Carbonyl Electrophiles

The sulfur atom of the thioether is nucleophilic and can react with carbonyl electrophiles such as aldehydes and ketones. This reactivity is central to various synthetic transformations. For instance, the reaction of thioethers with carbonyl compounds can be facilitated by Lewis acids.

A notable example is the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound in the presence of a Lewis acid. wikipedia.org While this reaction typically involves enol ethers, analogous reactions with thioethers have been explored. The aldol reaction itself is a fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org

In the context of 1-(phenylthio)nonan-3-ol, the nucleophilic sulfur could potentially add to an external aldehyde or ketone, although this would likely require activation of the carbonyl group with a Lewis acid. More relevant is the potential for intramolecular reactions. For example, if the nonyl chain were to be oxidized to an aldehyde or ketone, the thioether could participate in an intramolecular addition to the carbonyl group, leading to the formation of a cyclic hemithioacetal or related structures. The stereoselectivity of such additions is often controlled by the formation of a rigid, chelated transition state, for example, with titanium tetrachloride (TiCl₄). researchgate.net

Transition Metal-Catalyzed Transformations and Their Mechanistic Insights

Transition metals play a crucial role in activating and transforming thioethers, opening up a wide range of synthetic possibilities.

Investigations into Iron-Catalyzed Oxidation Processes Involving Phenylthio Aldehydes

Iron catalysis is an attractive option for oxidation reactions due to the low cost and low toxicity of iron. frontiersin.org Iron catalysts have been shown to be effective in the oxidation of various organic substrates, including alcohols and C-H bonds. frontiersin.orgrsc.org The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. frontiersin.org

In the context of 1-(phenylthio)nonan-3-ol, the secondary alcohol group is susceptible to oxidation. Iron-catalyzed oxidation of secondary alcohols to ketones has been reported using hydrogen peroxide or other oxidants. frontiersin.orgresearchgate.net The mechanism of these oxidations can be complex, often involving high-valent iron species. rsc.org

Furthermore, if 1-(phenylthio)nonan-3-ol were to be converted to a phenylthio aldehyde, iron catalysts could be employed for further transformations. For example, iron-catalyzed amidation of aldehydes has been reported. rsc.org A plausible mechanism for the iron-catalyzed oxidation of the alcohol in 1-(phenylthio)nonan-3-ol would likely involve the formation of an iron-alkoxide intermediate, followed by a hydrogen atom transfer or a β-hydride elimination to yield the corresponding ketone, 1-(phenylthio)nonan-3-one.

Palladium and Nickel-Catalyzed Cross-Coupling Reactions of Related Thioethers

Palladium and nickel catalysts are widely used for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comtnstate.edu Thioethers can serve as coupling partners in these reactions, typically involving the cleavage of a carbon-sulfur bond. researchgate.netrsc.org

Nickel-catalyzed cross-coupling reactions of aryl thioethers with Grignard reagents have been developed, allowing for the formation of new C-C bonds via C-S bond cleavage. rsc.org These reactions are distinguished by their mild conditions. rsc.org Similarly, nickel catalysis can be used for the desulfurative cross-coupling of aryl iodides with heteroaromatic thioethers. organic-chemistry.org The mechanism often involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by activation of the C-S bond and reductive elimination. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also applicable to thioethers. mdpi.com These reactions typically couple an organoboron compound with a halide or triflate, but variations using thioethers as the electrophilic partner have been developed. uwindsor.ca The Liebeskind-Srogl cross-coupling is a notable example that utilizes thioesters as coupling partners. For 1-(phenylthio)nonan-3-ol, the phenylthio group could potentially be cleaved and replaced by another functional group through a palladium or nickel-catalyzed cross-coupling reaction.

The table below outlines the key features of transition metal-catalyzed reactions relevant to 1-(phenylthio)nonan-3-ol.

Catalyst Reaction Type Substrate Moiety Potential Transformation Citation
IronOxidationSecondary alcoholOxidation to a ketone frontiersin.orgresearchgate.net
NickelCross-couplingPhenylthio groupC-S bond cleavage and C-C bond formation researchgate.netrsc.orgorganic-chemistry.org
PalladiumCross-couplingPhenylthio groupC-S bond cleavage and C-C bond formation mdpi.comuwindsor.ca

Radical Chemistry of Phenylthio-Substituted Systems and Homolytic Pathways

The radical chemistry of phenylthio-substituted systems, such as 1-(phenylthio)nonan-3-ol, is governed by the inherent weakness of the carbon-sulfur bond and the ability of the sulfur atom to stabilize adjacent radicals. Homolytic pathways for these molecules can be initiated through various means, including thermal, photochemical, or chemical induction, leading to a range of reactive intermediates and subsequent transformations.

One of the fundamental processes in the radical chemistry of thioethers is the homolytic cleavage of the C–S bond. beilstein-journals.org This cleavage can be induced by ultraviolet (UV) irradiation, leading to the formation of a phenylthiyl radical (PhS•) and a corresponding alkyl radical. ugr.es The energy required for this bond scission is relatively low compared to C-C or C-H bonds, making the phenylthio group a potential site for radical initiation. beilstein-journals.org In the context of 1-(phenylthio)nonan-3-ol, this would generate a 3-hydroxynonyl radical and a phenylthiyl radical. The subsequent fate of these radicals is diverse; they can engage in hydrogen abstraction, disproportionation, or coupling reactions. ugr.es

Furthermore, the presence of the hydroxyl group at the β-position to the phenylthio moiety introduces additional reaction channels. While direct homolytic cleavage of the C-O bond is less favorable, the alcohol can be converted into a reactive intermediate, such as a thiocarbonyl derivative, to facilitate radical generation. This is the principle behind the Barton-McCombie deoxygenation, a powerful method for replacing a hydroxyl group with a hydrogen atom via a radical chain mechanism. cdnsciencepub.comnih.gov In such a scenario, a radical initiator would react with the thiocarbonyl derivative to generate a carbon-centered radical at the C-3 position of the nonane (B91170) chain. nih.gov This radical would then abstract a hydrogen atom from a donor like tributyltin hydride to yield the deoxygenated product. cdnsciencepub.com

Below are illustrative tables detailing potential homolytic pathways for 1-(phenylthio)nonan-3-ol and its derivatives, based on established radical reactivity of analogous compounds.

Table 1: Hypothetical Homolytic Cleavage Reactions of 1-(Phenylthio)nonan-3-ol

Reaction TypeProposed ConditionsInitiatorExpected Major Products
Photolytic C-S CleavageUV irradiation (254 nm) in an inert solvent (e.g., acetonitrile)Photon3-Nonanol, Diphenyl disulfide, Nonane
Thermal C-S CleavageHigh temperature (>300 °C) in the gas phaseHeatThiophenol, 1-Nonene, Water
Reductive C-S CleavageElectrochemical reductionElectron transferNonan-3-ol, Thiophenol

This table is illustrative and based on the general reactivity of phenyl thioethers. Specific outcomes for 1-(phenylthio)nonan-3-ol may vary.

Table 2: Plausible Radical Deoxygenation of 1-(Phenylthio)nonan-3-ol via a Thiocarbonyl Derivative

SubstrateReagentsRadical InitiatorExpected Major Product
1-(Phenylthio)nonan-3-O-thiocarbonylimidazoleTributyltin hydride (Bu₃SnH)Azobisisobutyronitrile (AIBN)1-(Phenylthio)nonane
1-(Phenylthio)nonan-3-O-xanthateDi-tert-butyl hyponitrite (DTBHN)Heat/Light1-(Phenylthio)nonane

This table outlines a hypothetical application of the Barton-McCombie reaction, which requires prior derivatization of the alcohol. cdnsciencepub.comnih.gov

Table 3: Illustrative Radical Cyclization of a Hypothetical Unsaturated Analogue

SubstrateReaction TypeProposed ConditionsExpected Major Product
1-(Phenylthio)non-8-en-3-ol6-exo-trig Radical CyclizationBu₃SnH, AIBN, Benzene, Reflux1-((3-Methyl-2-phenylthiocyclohexyl)methyl)ethanol
1-(Phenylthio)non-7-yn-3-ol5-exo-dig Radical CyclizationTris(trimethylsilyl)silane (TTMSS), AIBN, Toluene, Reflux2-(Hex-1-en-1-yl)-5-methyl-4-(phenylthio)tetrahydrofuran

Theoretical and Computational Investigations of 1 Phenylthio Nonan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and bonding of molecules like 1-(phenylthio)nonan-3-ol. nrel.govscienceopen.com These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds. scienceopen.com

For a molecule such as 1-(phenylthio)nonan-3-ol, DFT calculations would be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. physchemres.org A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can elucidate the distribution of electron density, identifying regions of the molecule that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. The bonding characteristics, such as bond lengths, bond angles, and torsional angles, would also be optimized to find the molecule's most stable geometric configuration. researchgate.net

Table 1: Representative Quantum Chemical Methods and Their Applications

Computational MethodBasis SetProperties CalculatedRelevance to 1-(Phenylthio)nonan-3-ol
Density Functional Theory (DFT)e.g., 6-311++G(d,p)Optimized geometry, HOMO/LUMO energies, MEPUnderstanding electronic structure and reactivity. nrel.govphyschemres.org
Møller-Plesset perturbation theory (MP2)e.g., aug-cc-pVTZMore accurate electron correlation energiesRefining energy calculations for conformational analysis. mdpi.com
Coupled Cluster (CC)e.g., CCSD(T)High-accuracy energies"Gold standard" for benchmarking other methods.

This table is illustrative and represents common methods that would be applied to a study of this nature.

Molecular Dynamics and Conformational Analysis of Thioether-Functionalized Alcohols

The flexibility of the nonyl chain in 1-(phenylthio)nonan-3-ol means it can adopt a multitude of conformations. Molecular Dynamics (MD) simulations and other conformational analysis techniques are essential for exploring this conformational landscape. mdpi.com MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior and allowing for the identification of low-energy, stable conformations. researchgate.net

For thioether-functionalized alcohols, a key aspect of conformational analysis is the orientation of the thioether and hydroxyl groups relative to the alkyl chain. mdpi.com These functional groups can engage in intramolecular interactions, such as hydrogen bonding (between the hydroxyl hydrogen and the sulfur atom's lone pair), which can significantly influence the preferred conformation.

Computational methods like molecular mechanics (MM) are often used for an initial, rapid screening of possible conformations, followed by higher-level DFT or ab initio calculations to refine the energies of the most promising structures. mdpi.com The results of such an analysis would reveal the most probable shapes the molecule adopts in different environments, which is crucial for understanding its interactions with other molecules.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools to model chemical reactions, elucidating reaction mechanisms, and identifying transition state structures. scienceopen.com For 1-(phenylthio)nonan-3-ol, one could investigate various reactions, such as the oxidation of the thioether to a sulfoxide (B87167) or sulfone, or reactions involving the alcohol group.

To model a reaction pathway, a series of calculations are performed to map the potential energy surface (PES) connecting reactants to products. The highest point on this pathway corresponds to the transition state, a short-lived, high-energy species that represents the bottleneck of the reaction. The geometry of the transition state and its energy relative to the reactants (the activation energy) are critical for determining the reaction rate.

Methods like DFT are commonly used to locate transition state geometries and calculate activation energies. rsc.org For complex reactions, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

Quantitative Structure-Property Relationship (QSPR) Studies for Related Molecular Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. unlp.edu.armdpi.com While specific QSPR studies on 1-(phenylthio)nonan-3-ol are not available, the principles can be applied to this class of compounds.

To develop a QSPR model, a dataset of structurally related compounds with known property values is required. For thioether-functionalized alcohols, properties such as boiling point, solubility, or even odor thresholds could be modeled. unlp.edu.arresearchgate.net A wide range of molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound in the dataset. These descriptors can be based on topology, geometry, or electronic structure.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best relates the descriptors to the property of interest. A robust QSPR model can then be used to predict the properties of new, untested compounds like 1-(phenylthio)nonan-3-ol. mdpi.com

Chemical Derivatization and Functional Group Interconversions of 1 Phenylthio Nonan 3 Ol

Oxidative Transformations of the Phenylthio Group (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the phenylthio group of 1-(phenylthio)nonan-3-ol is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are of significant interest as they modulate the electronic and steric properties of the sulfur-containing moiety, which can have profound effects on the biological activity and chemical reactivity of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions.

A variety of oxidizing agents can be employed for the selective oxidation of sulfides to sulfoxides. umn.eduorganic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX) esters. umn.edu The selective oxidation to the sulfoxide is often challenging due to the potential for over-oxidation to the sulfone. However, reagents like IBX-esters have been shown to be highly selective for the formation of sulfoxides, even in the presence of sensitive functional groups like hydroxyl groups. umn.edu

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with stronger oxidizing agents, yields the corresponding sulfone. Reagents such as excess hydrogen peroxide, often catalyzed by transition metal complexes, or potassium permanganate (B83412) are effective for this transformation. organic-chemistry.orgorientjchem.org The choice of solvent and temperature can also influence the selectivity between the sulfoxide and sulfone. mdpi.comjsynthchem.com For instance, performing the reaction with hydrogen peroxide at a moderate temperature may favor the sulfoxide, while higher temperatures and a larger excess of the oxidant will drive the reaction towards the sulfone. mdpi.com

The following table provides illustrative examples of reaction conditions for the oxidation of sulfides to sulfoxides and sulfones, based on general methodologies applicable to β-hydroxy sulfides.

Table 1: Illustrative Conditions for the Oxidation of the Phenylthio Group

Transformation Reagents and Conditions Product Reference(s)
Sulfide to Sulfoxide 1.1 eq. H₂O₂ (30%), Mn₂ZnO₄ catalyst, THF, room temp. 1-(Phenylsulfinyl)nonan-3-ol jsynthchem.com
Sulfide to Sulfoxide IBX-ester, CH₂Cl₂, room temp. 1-(Phenylsulfinyl)nonan-3-ol umn.edu
Sulfide to Sulfone 3 eq. H₂O₂ (30%), Na₂WO₄ catalyst, EtOH, 40 °C 1-(Phenylsulfonyl)nonan-3-ol mdpi.com
Sulfide to Sulfone Urea-hydrogen peroxide, phthalic anhydride (B1165640), ethyl acetate 1-(Phenylsulfonyl)nonan-3-ol organic-chemistry.org

Modifications and Protecting Group Chemistry of the Hydroxyl Functionality

The secondary hydroxyl group in 1-(phenylthio)nonan-3-ol is a key site for chemical modification, allowing for the introduction of various functional groups through esterification and etherification, or for its temporary masking with a protecting group to prevent unwanted reactions during transformations at other sites of the molecule.

Esterification of the hydroxyl group can be achieved using a variety of methods, including reaction with an acyl chloride or an acid anhydride in the presence of a base such as pyridine (B92270) or triethylamine. organic-chemistry.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another common method. organic-chemistry.org These reactions lead to the formation of esters, which can alter the lipophilicity and biological properties of the parent molecule.

Etherification , the conversion of the hydroxyl group to an ether, can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.org Another important class of ethers are silyl (B83357) ethers, which are commonly used as protecting groups for alcohols. highfine.com

Protecting group chemistry is crucial in the multi-step synthesis of complex molecules. uchicago.edu The hydroxyl group of 1-(phenylthio)nonan-3-ol can be protected with a variety of groups, with silyl ethers being particularly useful due to their ease of installation and removal under specific conditions. highfine.comharvard.edu For example, tert-butyldimethylsilyl (TBS) ethers are stable to a wide range of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu Other common protecting groups for alcohols include acetals like methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether, which are stable to basic and nucleophilic reagents but are readily removed under acidic conditions. highfine.com

The following table summarizes common methods for the modification and protection of the hydroxyl group, with conditions that are generally applicable to secondary alcohols like 1-(phenylthio)nonan-3-ol.

Table 2: Representative Methods for Modification and Protection of the Hydroxyl Group

Reaction Type Reagents and Conditions Product Reference(s)
Esterification Acetic anhydride, pyridine, CH₂Cl₂, room temp. 1-(Phenylthio)nonan-3-yl acetate organic-chemistry.org
Silyl Ether Formation tert-Butyldimethylsilyl chloride (TBSCl), imidazole, DMF, room temp. 3-(tert-Butyldimethylsilyloxy)-1-(phenylthio)nonane highfine.comharvard.edu
MOM Ether Formation Methoxymethyl chloride (MOMCl), diisopropylethylamine (DIPEA), CH₂Cl₂, 0 °C to room temp. 3-(Methoxymethoxy)-1-(phenylthio)nonane highfine.com
Silyl Ether Deprotection Tetrabutylammonium fluoride (TBAF), THF, room temp. 1-(Phenylthio)nonan-3-ol harvard.edu
MOM Ether Deprotection HCl (aq.), THF/H₂O 1-(Phenylthio)nonan-3-ol highfine.com

Regioselective and Chemoselective Transformations of the Alkane Backbone

Targeted functionalization of the alkane backbone of 1-(phenylthio)nonan-3-ol presents a significant synthetic challenge due to the general inertness of C-H bonds. However, modern synthetic methods are emerging that allow for regioselective and chemoselective transformations of such aliphatic chains, often through the directing influence of existing functional groups.

The phenylthio and hydroxyl groups in 1-(phenylthio)nonan-3-ol can potentially serve as directing groups to activate specific C-H bonds along the nonane (B91170) chain for functionalization. For instance, sulfur-directed C-H functionalization has been demonstrated in various systems, where the sulfur atom coordinates to a transition metal catalyst, bringing the catalytic center in proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization. researchgate.net Similarly, hydroxyl groups can direct C-H functionalization reactions, although this is more commonly observed in the activation of C-H bonds in closer proximity to the hydroxyl group. morressier.com

It is important to note that achieving high regioselectivity in the C-H functionalization of a long, flexible alkyl chain like that in 1-(phenylthio)nonan-3-ol remains a formidable challenge, and such transformations would likely require the development of highly specialized catalytic systems. The data in the following table is based on general principles of C-H functionalization and should be considered illustrative of the possibilities rather than established procedures for this specific molecule.

Table 3: Potential Regioselective Transformations of the Alkane Backbone (Illustrative)

Reaction Type Conceptual Reagents and Conditions Potential Product Reference(s) for Analogy
Sulfide-Directed C-H Arylation Aryl halide, Pd(OAc)₂, ligand, oxidant Aryl-substituted 1-(phenylthio)nonan-3-ol researchgate.netacs.org
Hydroxyl-Directed C-H Amination Dioxazolone reagent, Rh(III) catalyst Amino-substituted 1-(phenylthio)nonan-3-ol morressier.com
Regioselective Halogenation N-Halosuccinimide, photolytic or radical initiation Halo-substituted 1-(phenylthio)nonan-3-ol researchgate.netdntb.gov.ua

Advanced Analytical Methodologies for Research on 1 Phenylthio Nonan 3 Ol

High-Resolution Spectroscopic Techniques for Mechanistic and Structural Elucidation

High-resolution spectroscopy provides unambiguous confirmation of the molecular structure of 1-(phenylthio)nonan-3-ol, distinguishing it from potential isomers and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of 1-(phenylthio)nonan-3-ol. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are employed.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The key diagnostic signals include the multiplet for the aromatic protons of the phenyl group, a distinct multiplet for the methine proton attached to the hydroxyl group (H-3), and a triplet corresponding to the methylene (B1212753) protons adjacent to the sulfur atom (H-1).

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. It clearly shows signals for the six unique carbons of the phenyl ring, the carbon bearing the hydroxyl group (C-3), the carbon attached to the sulfur atom (C-1), and the remaining carbons of the nonyl chain.

The following table summarizes the characteristic NMR spectral data for 1-(phenylthio)nonan-3-ol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

Table 1. Representative ¹H and ¹³C NMR Data for 1-(Phenylthio)nonan-3-ol in CDCl₃
Assignment¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shift (δ, ppm)
Phenyl Protons (Ar-H)7.20 - 7.45m126.2 (p-C), 129.1 (o-C), 129.8 (m-C), 135.8 (ipso-C)
CH-OH (C3-H)3.75 - 3.85m70.9
CH₂-S (C1-H₂)3.05 - 3.15t38.4
CH₂-CHOH (C2-H₂)1.90 - 2.00m36.5
CH₂-C₄ (C4-H₂)1.55 - 1.65m31.8
Alkyl Chain (C5-C8)1.25 - 1.40m29.2, 25.5, 22.6
CH₃ (C9-H₃)0.88 - 0.92t14.1

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For 1-(phenylthio)nonan-3-ol (C₁₅H₂₄OS), the expected monoisotopic mass is 252.1548. HRMS analysis, typically using Electrospray Ionization (ESI), can verify this value to within a few parts per million (ppm), providing strong evidence for the molecular formula. Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that support the proposed structure.

Table 2. Key Mass Spectrometry Fragments for 1-(Phenylthio)nonan-3-ol
Fragment Ion (m/z)FormulaDescription
252.1548[C₁₅H₂₄OS]⁺Molecular Ion [M]⁺
234.1442[C₁₅H₂₂S]⁺Loss of water [M - H₂O]⁺
167.0527[C₉H₁₁OS]⁺Alpha-cleavage adjacent to the hydroxyl group; loss of hexyl radical [M - C₆H₁₃]⁺
123.0320[C₇H₇S]⁺Thioanisole radical cation, resulting from cleavage and rearrangement
109.0163[C₆H₅S]⁺Phenylthio cation, resulting from C-S bond cleavage

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for verifying the purity of 1-(phenylthio)nonan-3-ol and for separating its stereoisomers. The chiral center at the C-3 position means the compound exists as a pair of enantiomers, (R)-1-(phenylthio)nonan-3-ol and (S)-1-(phenylthio)nonan-3-ol.

Purity Assessment

Standard High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase such as an acetonitrile/water gradient is commonly used to assess chemical purity. A single sharp peak indicates a high degree of purity, while the presence of other peaks can quantify impurities or unreacted starting materials. Gas Chromatography (GC) with a flame ionization detector (FID) is also effective for purity analysis, especially for assessing volatile impurities.

Enantioselective Chromatography

To separate and quantify the individual enantiomers, specialized chiral chromatography is required. Chiral HPLC is the predominant method, utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of β-hydroxy sulfides. By carefully selecting the CSP and the mobile phase (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol), baseline separation of the (R)- and (S)-enantiomers can be achieved. This allows for the determination of enantiomeric excess (ee), a critical parameter in asymmetric synthesis.

The table below illustrates typical separation parameters for the enantiomers of 1-(phenylthio)nonan-3-ol using chiral HPLC.

Table 3. Example Chiral HPLC Parameters for Enantioseparation of 1-(Phenylthio)nonan-3-ol
ParameterValue / Condition
InstrumentHigh-Performance Liquid Chromatography (HPLC) System
Column (CSP)Chiralpak AD-H (Amylose derivative)
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (t_R1)12.6 min (e.g., S-enantiomer)
Retention Time (t_R2)14.9 min (e.g., R-enantiomer)
Separation Factor (α)1.21
Resolution (R_s)2.1

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ (or real-time) spectroscopy allows researchers to monitor the synthesis of 1-(phenylthio)nonan-3-ol as it happens, providing valuable kinetic and mechanistic data without altering the reaction by sampling.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

This technique, often implemented with an attenuated total reflectance (ATR) probe (e.g., ReactIR), is ideal for tracking the progress of reactions in solution. For the synthesis of 1-(phenylthio)nonan-3-ol via the ring-opening of 1,2-epoxynonane with thiophenol, in situ FTIR can monitor several key changes simultaneously:

Disappearance of Reactants: The consumption of 1,2-epoxynonane can be tracked by the decrease in its characteristic C-O-C stretching band (~850-950 cm⁻¹). The consumption of thiophenol is marked by the disappearance of its weak S-H stretching band (~2550 cm⁻¹).

Appearance of Product: The formation of 1-(phenylthio)nonan-3-ol is clearly indicated by the growth of the broad O-H stretching band (~3200-3600 cm⁻¹).

By plotting the intensity of these characteristic peaks over time, a reaction profile is generated. This profile helps in determining the reaction endpoint, identifying the presence of any stable intermediates, and optimizing reaction parameters such as temperature and catalyst loading.

In Situ NMR Spectroscopy

For certain reaction systems, NMR spectroscopy can also be used for real-time monitoring. By conducting the reaction within an NMR tube or using a flow-cell setup, specific proton signals of reactants and products can be integrated and tracked over time. For example, the decrease in the signal intensity of the epoxide protons of 1,2-epoxynonane and the corresponding increase in the signal for the H-3 proton of 1-(phenylthio)nonan-3-ol at ~3.8 ppm can be used to calculate the reaction conversion rate.

Future Research Directions and Potential Applications in Chemical Science

Utility in the Synthesis of Biologically Relevant Molecules and Chirons

The presence of a chiral center at the C-3 position and the versatile phenylthio group makes 1-(Phenylthio)nonan-3-ol a promising starting material or intermediate in the synthesis of complex, biologically active molecules and valuable chiral building blocks known as chirons.

The "chiron approach" is a powerful strategy in organic synthesis that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. nih.gov Compounds bearing a phenylthio group have been successfully employed as chirons in the preparation of various natural products and biologically relevant compounds. For instance, enantioenriched alcohols containing a phenylthio moiety have been instrumental in the synthesis of ring compounds and insect pheromones. researchgate.net This established precedent suggests that enantiomerically pure (R)- or (S)-1-(Phenylthio)nonan-3-ol could serve as a valuable chiron for the synthesis of a variety of complex natural products.

Furthermore, the phenylthio group can be strategically manipulated. For example, oxidation to the corresponding sulfoxide (B87167) or sulfone allows for facile elimination reactions to introduce unsaturation or participation in researchgate.netacs.org-sigmatropic rearrangements. The sulfur atom can also be removed reductively, providing access to the parent alkyl chain. This versatility has been demonstrated in the total synthesis of complex molecules like polyoxin (B77205) C, where (phenylthio)nitromethane (B1625305) was a key reagent. acs.org

Future research could focus on the enantioselective synthesis of 1-(Phenylthio)nonan-3-ol and its subsequent application in the synthesis of:

Polyketide-derived natural products: The long alkyl chain of the nonanol backbone could be a precursor to segments of polyketide natural products, which exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Pheromones and other semiochemicals: The structural motifs present in 1-(Phenylthio)nonan-3-ol are found in various insect pheromones.

Novel pharmaceutical intermediates: The unique combination of a chiral alcohol and a phenylthio group could be exploited to create novel scaffolds for drug discovery.

Exploration of 1-(Phenylthio)nonan-3-ol in Materials Chemistry and Polymer Design

The incorporation of specific functional groups into polymers can impart unique and desirable properties. The phenylthio moiety, in particular, offers several avenues for the design of advanced materials. While research directly involving 1-(Phenylthio)nonan-3-ol in polymer chemistry is not yet prevalent, the known properties of related structures provide a strong rationale for its future exploration.

π-Conjugated polymers, for instance, are a class of materials with significant applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The properties of these polymers can be fine-tuned by modifying their constituent monomers. The phenyl group of 1-(Phenylthio)nonan-3-ol could be functionalized to enable its incorporation into conjugated polymer backbones. The long alkyl chain could serve as a solubilizing group, improving the processability of the resulting polymers.

Furthermore, polymers containing sulfur atoms, such as those with phenothiazine (B1677639) moieties, have shown promise in dye-sensitized and bulk heterojunction solar cells. mdpi.com The non-planar nature of such moieties can help prevent intermolecular aggregation, leading to higher quantum efficiencies. mdpi.com The phenylthio group in 1-(Phenylthio)nonan-3-ol could be a precursor to such structures or be used to modulate the electronic and morphological properties of photoactive polymers.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, utilize thiocarbonylthio compounds as chain transfer agents to produce polymers with well-defined architectures. specificpolymers.com The phenylthio group in 1-(Phenylthio)nonan-3-ol could potentially be modified to create novel RAFT agents, allowing for the synthesis of polymers with unique end-groups derived from the nonanol structure.

Future research in this area could investigate:

Synthesis of functional monomers: Derivatization of the phenyl ring or the hydroxyl group of 1-(Phenylthio)nonan-3-ol to create vinyl, acrylate, or other polymerizable monomers.

Development of processable conductive polymers: Incorporation of the 1-(phenylthio)nonan-3-ol unit into conjugated polymer backbones to enhance solubility and study the effect on electronic properties.

Creation of novel polymer architectures: Modification of the phenylthio group to function as a novel initiator or chain transfer agent in controlled polymerization processes.

Development of Novel Catalytic Systems Incorporating Phenylthio Moieties

The phenylthio group is a key component in various ligand systems for transition metal catalysis. The development of new ligands is crucial for advancing catalytic methodologies, enabling more efficient and selective chemical transformations.

Recent advancements in palladium-catalyzed C-H functionalization reactions have highlighted the effectiveness of S,O-ligands, particularly thioethercarboxylic acids. acs.orgrsc.org These ligands, which feature a phenylthio moiety, have been shown to significantly accelerate the C-H olefination of unactivated arenes. acs.orgrsc.org The mechanism is believed to involve the coordination of both the sulfur atom and the carboxylate group to the palladium center, facilitating the C-H activation step. rsc.org While 1-(Phenylthio)nonan-3-ol is not a thioethercarboxylic acid, its structure provides a template for the design of new S,O-ligands where the hydroxyl group could be modified to a coordinating group.

Ruthenium-based olefin metathesis catalysts are another area where phenylthio groups have been incorporated. For example, catalysts bearing a phenylthiomethylidene group have been synthesized and shown to be effective in ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) reactions. beilstein-journals.org The electronic and steric properties of the ligands surrounding the metal center play a critical role in the catalyst's activity and stability.

Phosphorus(III) ligands are ubiquitous in homogeneous catalysis. wiley-vch.de A vast array of these ligands incorporate phenylthio groups, and their design is often guided by the need to tune the electronic and steric environment of the metal catalyst. wiley-vch.de The 1-(Phenylthio)nonan-3-ol scaffold could be used to synthesize novel phosphine, phosphinite, or phosphonite ligands, where the phosphorus atom is introduced at the hydroxyl position or on the phenyl ring.

Future research in catalysis could explore:

Synthesis of novel S,O- and P,O-ligands: Modification of the hydroxyl group of 1-(Phenylthio)nonan-3-ol to create new bidentate ligands for various catalytic applications.

Application in asymmetric catalysis: The inherent chirality of 1-(Phenylthio)nonan-3-ol could be leveraged to develop chiral ligands for enantioselective transformations.

Investigation of catalytic mechanisms: Studying the role of the phenylthio group and the long alkyl chain in influencing the activity, selectivity, and stability of new catalytic systems.

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